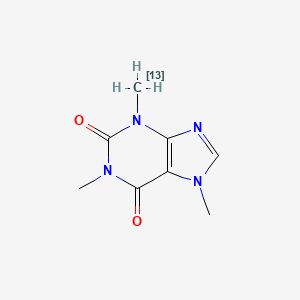

Caffeine-13C

Description

Significance of Stable Isotope Labeling in Modern Chemical Biology and Analytical Science

The use of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), has revolutionized fields like chemical biology and analytical science. symeres.com In chemical biology, these labeled compounds act as molecular beacons, illuminating metabolic pathways, protein expression, and cellular interactions. moravek.com This allows for a deeper understanding of both normal physiological functions and the molecular underpinnings of various diseases. labinsights.nl

In analytical science, stable isotope labeling is a cornerstone for enhancing the accuracy and specificity of analytical techniques. symeres.com It is particularly crucial in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, where the mass difference between the labeled and unlabeled compound allows for precise quantification and structural analysis. This has led to significant advancements in diverse areas such as proteomics, metabolomics, environmental analysis, and food science. symeres.com The combination of stable isotope labeling with these advanced analytical methods provides a powerful platform for acquiring and interpreting complex data.

Role of Carbon-13 as a Research Isotope in Organic Molecules

Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon, accounting for approximately 1.1% of all carbon on Earth. wikipedia.org Its nucleus contains six protons and seven neutrons, giving it a nuclear spin of 1/2, which makes it active in Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgnumberanalytics.com This property is fundamental to its widespread use in the characterization of organic and organometallic compounds.

¹³C NMR spectroscopy provides direct information about the carbon backbone of a molecule, a feature not available from proton (¹H) NMR. numberanalytics.com The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom, offering detailed insights into molecular structure, functional groups, and bonding. numberanalytics.comfiveable.me This makes ¹³C NMR an invaluable tool for structure elucidation, particularly for complex natural products. numberanalytics.com Furthermore, by using ¹³C-enriched compounds, researchers can trace metabolic pathways and study the fate of carbon atoms in biological processes. wikipedia.org

Specific Academic Utility of Caffeine-13C as a Research Probe and Analytical Standard

This compound, a version of the caffeine (B1668208) molecule where one or more carbon atoms are replaced with the ¹³C isotope, serves as a highly specific and valuable tool in various research applications. One of its most prominent uses is in the Caffeine Breath Test (CBT), a non-invasive method for assessing liver function. In this test, a patient ingests ¹³C-labeled caffeine. The rate at which the labeled carbon is metabolized in the liver and exhaled as ¹³CO₂ provides a quantitative measure of hepatic function. isolab-scientific.com This test is particularly useful for evaluating the severity of liver diseases like cirrhosis and monitoring treatment responses.

Beyond its role as a metabolic probe, this compound is widely employed as an internal standard in analytical chemistry. caymanchem.com In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), adding a known quantity of this compound to a sample allows for the precise quantification of unlabeled caffeine. This is crucial in diverse fields such as clinical toxicology, dietary supplement analysis, and environmental monitoring, where accurate measurement of caffeine levels is essential. acs.org For instance, it is used to track wastewater contamination in surface waters. acs.org The distinct mass of this compound allows it to be easily differentiated from the naturally occurring caffeine in the sample, ensuring reliable and accurate results. sigmaaldrich.com

Physicochemical Properties of Caffeine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₄O₂ | |

| Molecular Weight | 194.19 g/mol | nih.gov |

| Melting Point | 234-238 °C | |

| Boiling Point | 178 °C (sublimes) | |

| Water Solubility | Sparingly soluble in cold water, freely soluble in boiling water | |

| Appearance | White or almost white, crystalline powder or silky, white or almost white, crystals |

Physicochemical Properties of this compound₃

| Property | Value | Reference |

| Molecular Formula | ¹³C₃C₅H₁₀N₄O₂ | |

| Molecular Weight | 197.17 g/mol | |

| Isotopic Purity | 99 atom % ¹³C | |

| Appearance | Solid |

¹³C NMR Chemical Shifts for Caffeine

| Carbon Atom | Chemical Shift (ppm) (Simulated in H₂O) |

| C-2 | 152.6 |

| C-4 | 149.8 |

| C-5 | 108.4 |

| C-6 | 156.5 |

| C-8 | 142.5 |

| N1-CH₃ | 29.9 |

| N3-CH₃ | 28.1 |

| N7-CH₃ | 33.8 |

| Data sourced from NP-MRD, a natural products magnetic resonance database. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7-dimethyl-3-(113C)methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i2+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYVLZVUVIJVGH-VQEHIDDOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2[13CH3])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639874 | |

| Record name | 1,7-Dimethyl-3-(~13~C)methyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202282-98-2 | |

| Record name | 1,7-Dimethyl-3-(~13~C)methyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202282-98-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Isotopic Enrichment Strategies for Caffeine 13c

Total Synthesis Approaches for Selective Carbon-13 Incorporation

Total synthesis offers the most control over the precise location of Carbon-13 isotopes within the caffeine (B1668208) molecule. This is achieved by starting with commercially available, isotopically enriched precursors.

Introduction of Carbon-13 at Specific Positions (e.g., Methyl Groups, Purine (B94841) Core)

Selective labeling strategies focus on introducing Carbon-13 at predefined locations. For the purine core, advanced organic synthesis techniques can be employed to assemble the ring system with isotopes precisely placed at positions like C2, C6, or C8. For example, the synthesis of [8-13C]caffeine has been achieved using labeled formic acid . Furthermore, the methyl groups attached to the nitrogen atoms (N1, N3, N7) can be selectively labeled. This is often accomplished by using 13C-labeled methylating agents during the synthesis, as discussed in the partial synthesis section. These methods are crucial for studies requiring detailed tracking of specific molecular fragments.

Partial Synthesis and Methylation Reactions for Carbon-13 Labeling

Partial synthesis routes often start with a pre-formed xanthine (B1682287) derivative and then introduce the methyl groups using isotopically labeled reagents. This approach can be more efficient for specific labeling patterns, particularly for the methyl substituents.

Alkylation of Xanthine Derivatives with Carbon-13 Labeled Methylating Agents

Xanthine derivatives, such as theobromine (B1682246) or theophylline (B1681296), can be methylated to form caffeine. By employing 13C-labeled methylating agents , such as 13C-methyl iodide (13CH3I) or dimethyl sulfate-13C3 ((13CH3O)2SO2) , the methyl groups can be specifically enriched with Carbon-13. For example, the methylation of theobromine with 13CH3I can yield [N1-methyl-13C]caffeine , achieving isotopic purity greater than 99% researchgate.net. Similarly, other methyl groups can be targeted by selecting appropriate xanthine precursors and methylation conditions. These methods are highly effective for producing caffeine with isotopic labels predominantly on the methyl carbons.

Biosynthetic Approaches for Carbon-13 Enriched Caffeine and its Metabolites

Biosynthetic methods leverage living organisms to produce Caffeine-13C. These approaches can be advantageous for obtaining complexly labeled molecules or for studying the natural metabolic pathways of caffeine.

Growth in Carbon-13 Enriched Atmospheres (e.g., 13CO2)

Data Tables

The following tables summarize key findings from various synthetic and biosynthetic approaches for this compound, detailing the precursors, labeling strategies, and achieved enrichment levels.

Table 1: Total Synthesis Routes for this compound

| Precursor Used | Position of 13C in Precursor | Primary Caffeine Labeling Position | Typical Isotopic Enrichment | Notes | Reference |

| 13C-Urea | All Carbon atoms | Purine Core (e.g., C2, C6, C8) | >98% | Building block for the heterocyclic ring structure. | |

| 13C-Formic Acid | Carbon atom | C8 of the Purine Core | >95% | Used as a one-carbon source for specific ring positions. | |

| 13C-Glycine | Carboxyl Carbon | C6 of the Purine Core | ~90% | Incorporation into specific positions of the purine ring. |

Table 2: Partial Synthesis and Methylation for this compound

| Xanthine Derivative | 13C-Labeled Methylating Agent | Resulting Caffeine Product | Typical Isotopic Enrichment | Notes | Reference |

| Theobromine | 13CH3I | [N1-methyl-13C]Caffeine | >99% | Selective labeling of the N1 methyl group. | researchgate.net |

| Theophylline | (13CH3O)2SO2 | [N3-methyl-13C]Caffeine | >98% | Selective labeling of the N3 methyl group. | researchgate.net |

| Xanthine | 13CH3I (x2) | [N1,N3-dimethyl-13C2]Caffeine | >97% | Sequential methylation to label two methyl groups. | researchgate.net |

| Caffeine | 13CH3I (x3) | [N1,N3,N7-trimethyl-13C3]Caffeine | >99% | Complete methylation of all three methyl groups with labeled carbon. |

Table 3: Biosynthetic Approaches for this compound

| Organism/System | Enrichment Source | Growth Conditions | Primary Caffeine Labeling | Typical Isotopic Enrichment | Notes | Reference |

| Coffea arabica (Plant) | 13CO2 | Atmosphere enriched with 13CO2 | Purine Core | 5-15% (corrected) | Variable distribution; requires correction for natural abundance. | researchgate.netmdpi.com |

| Engineered Microorganism | 13CO2 | Culture medium with 13CO2 atmosphere | Purine Core | >90% | Potential for higher and more controlled enrichment compared to plant biosynthesis. | researchgate.net |

Compound List

this compound

13C-Urea

13C-Formic Acid

13C-Glycine

Theobromine

Theophylline

Xanthine

13CH3I (13C-methyl iodide)

(13CH3O)2SO2 (Dimethyl sulfate-13C3)

[N1-methyl-13C]Caffeine

[N3-methyl-13C]Caffeine

[N1,N3-dimethyl-13C2]Caffeine

[N1,N3,N7-trimethyl-13C3]Caffeine

[8-13C]Caffeine

13CO2 (Carbon-13 Dioxide)

Utilization of Carbon-13 Labeled Substrates (e.g., 13C-Glucose) in Biological Systems

The precise elucidation of metabolic pathways and the quantification of carbon flux within biological systems are critically dependent on sophisticated analytical techniques. Among these, the use of stable isotopes, particularly carbon-13 (¹³C), as tracers represents a cornerstone methodology. By supplying organisms with ¹³C-labeled substrates, researchers can meticulously follow the incorporation and transformation of carbon atoms through complex biochemical networks, providing invaluable insights into metabolic activity and pathway dynamics nih.gov.

¹³C-Glucose as a Universal Carbon Source for Metabolic Tracing

¹³C-labeled glucose ([U-¹³C]-glucose, [1-¹³C]-glucose, [2-¹³C]-glucose, etc.) is a widely employed substrate in metabolic tracing studies due to glucose's central role as an energy source and a precursor for biosynthesis across virtually all biological systems, including plants and microorganisms acs.orgresearchgate.netbiorxiv.org. When introduced into a biological system, ¹³C-glucose is metabolized through fundamental pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. The specific ¹³C labeling pattern of glucose dictates the isotopic enrichment observed in downstream metabolites, allowing scientists to map carbon flow and determine pathway contributions researchgate.net.

Tracing Carbon Flow through Central Metabolism

The fate of ¹³C-labeled glucose can be tracked by analyzing the mass isotopomer distribution (MID) of key metabolic intermediates. For instance, when [U-¹³C]-glucose is supplied, its carbons are distributed throughout glycolysis, leading to labeled pyruvate (B1213749) (M+1 to M+6). Pyruvate, in turn, is converted to acetyl-CoA, which enters the TCA cycle. Thus, intermediates like citrate, α-ketoglutarate, and succinate (B1194679) will exhibit labeling patterns reflecting the carbons derived from glucose via acetyl-CoA and oxaloacetate . Using specifically labeled glucose, such as [1-¹³C]-glucose or [2-¹³C]-glucose, provides even greater resolution. For example, [1-¹³C]-glucose can specifically label the C1 position of pyruvate, influencing the labeling patterns in TCA cycle intermediates . Furthermore, the relative activity of the Pentose Phosphate Pathway (PPP) versus glycolysis can be discerned by tracing the labeling patterns of metabolites like glutamate (B1630785), where specific carbon positions are differentially labeled depending on the pathway utilized researchgate.net.

Representative ¹³C Labeling Patterns of Central Metabolites from ¹³C-Glucose Tracing

The following table illustrates typical ¹³C labeling patterns observed in key central metabolites when using different ¹³C-glucose tracers in biological systems. These patterns are fundamental for understanding carbon flux and can be applied to trace pathways leading to secondary metabolites like caffeine.

| Metabolite | Glucose Tracer | Key Labeled Carbon(s) in Metabolite | Pathway Contribution | Notes on Labeling Pattern | Source Reference(s) |

| Pyruvate | [U-¹³C]-Glucose | C1-C6 | Glycolysis, PPP | Labeled at multiple positions (M+1 to M+6), with specific patterns depending on pathway flux (glycolysis vs. PPP) . | |

| Pyruvate | [1-¹³C]-Glucose | C1 | Glycolysis | Labeled at C1 (M+1) when entering glycolysis directly. | |

| Acetyl-CoA | [U-¹³C]-Glucose | C1, C2 | Glycolysis/PDC | Derived from pyruvate; typically carries 2 labeled carbons (M+2) if pyruvate C1 and C2 are labeled from glucose. | |

| Citrate | [U-¹³C]-Glucose | C1, C2, C4, C5 | TCA Cycle | Receives a 2-carbon acetyl group (M+2) from Acetyl-CoA. The oxaloacetate part can also be labeled depending on anaplerosis and previous glucose metabolism. | |

| Glutamate | [2-¹³C]-Glucose | C5 | PPP | Specific labeling at C5 of glutamate indicates flux through the Pentose Phosphate Pathway (PPP) researchgate.net. | researchgate.net |

| Glutamate | [1-¹³C]-Glucose | C4 | TCA Cycle | Label from [1-¹³C]-glucose can appear at C4 of glutamate via the TCA cycle . | |

| Glutamate | [U-¹³C]-Glucose | C1-C5 | Glycolysis, TCA Cycle | Labeled at multiple positions, reflecting contributions from both glycolysis and TCA cycle intermediates . |

Application to Caffeine Biosynthesis

Caffeine (1,3,7-trimethylxanthine) is a purine alkaloid synthesized in plants through a series of methylation and nucleosidase steps, starting from xanthosine, which is derived from purine nucleotides . The synthesis of purine nucleotides themselves relies on carbon atoms sourced from central metabolic pathways, utilizing precursors such as glycine, serine, aspartate, and formate, which are ultimately generated from glucose metabolism [general biochemistry knowledge].

By employing ¹³C-glucose as a substrate in plants like Coffea or Camellia, researchers can trace the flow of carbon from glucose through glycolysis, the PPP, and the TCA cycle into the building blocks of purines. While direct quantitative data on the isotopic enrichment of Caffeine-¹³C specifically from ¹³C-glucose feeding in plants is not extensively detailed in the provided search snippets, the methodology is well-established for tracing carbon flux into various plant metabolites researchgate.net. In engineered microbial systems designed for caffeine production, ¹³C-glucose serves as a vital tool to assess the efficiency of the introduced biosynthetic pathway and to quantify the carbon flux from the primary carbon source to the final caffeine product, thereby guiding metabolic engineering efforts . The detailed labeling patterns of central metabolites, as exemplified in the table above, provide the foundation for understanding how glucose carbons are channeled into the purine biosynthesis pathway, ultimately contributing to the production of ¹³C-labeled caffeine.

Compound List:

Caffeine

this compound

Xanthosine

Theobromine

Purine nucleotides

Glycine

Serine

Aspartate

Formate

Pyruvate

Acetyl-CoA

Citrate

Glutamate

Theophylline

Xanthine

Ribose

S-adenosyl-methionine (SAM)

Nicotinic acid

Trigonelline

Aldolase

Fructose 1,6-biphosphate

Sucrose

Starch

Adenosine

Ribose 5-phosphate

Palmitic acid

Oleic acid

L-Glutamine

L-Leucine

Sodium 2-oxopropanoate (Sodium pyruvate)

2-Ketoglutaric acid (Alpha-Ketoglutaric acid)

D-Fructose

Inosine

L-Serine

Advanced Analytical Methodologies Employing Caffeine 13c

Mass Spectrometry (MS) Applications

Mass spectrometry, with its high sensitivity and specificity, is the cornerstone of analytical techniques employing Caffeine-13C. Its ability to differentiate between isotopically labeled and unlabeled compounds makes it indispensable for accurate quantification and tracing applications.

The primary application of this compound in quantitative analysis is as a stable isotope internal standard (IS). By adding a known amount of this compound to a sample, analysts can compensate for variations in sample preparation, matrix effects, and instrument response that might occur during analysis. This approach significantly improves the accuracy and precision of caffeine (B1668208) quantification across various sample types.

LC-MS/MS is widely employed for the precise quantification of caffeine in biological fluids, environmental samples, and food products. This compound is frequently used as an internal standard in these methods. The technique involves separating caffeine from the sample matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. The stable isotope label on this compound ensures that it co-elutes with native caffeine, experiences similar ionization efficiencies, and is affected by matrix effects in a comparable manner, thereby correcting for these potential sources of error rsc.orgresearchgate.netchromatographyonline.com.

Methods have been developed for quantifying caffeine in diverse matrices such as urine, plasma, and hair. For instance, LC-MS/MS methods have demonstrated recoveries for caffeine ranging from 73–79%, with similar recoveries for the 13C3-caffeine internal standard . Precision, expressed as %RSD, is typically below 7% for concentrations above 1 μmol/L , and accuracy (%bias) is often within 7% researchgate.net. Limits of detection (LOD) can be as low as 0.05 μmol/L , enabling the analysis of trace amounts. The use of isotope-labeled standards like Caffeine-13C3 helps to mitigate ion suppression or enhancement effects inherent in complex matrices researchgate.net.

Table 3.1.1.1.1: Performance Metrics for LC-MS/MS Quantification of Caffeine Using this compound

| Metric | Value Range / Description | Reference(s) |

| Recovery | 73–79% (for caffeine and 13C3-caffeine) | |

| Precision (%RSD) | < 7% (for concentrations > 1 μmol/L) | |

| Accuracy (%bias) | < 7% | researchgate.net, |

| Limit of Detection (LOD) | 0.05–0.1 μmol/L | |

| Matrix Effects Correction | Compensated by isotope-labeled internal standards | , researchgate.net |

| Sample Preparation Examples | Simple dilution, SPE, protein precipitation | rsc.org, , researchgate.net |

GC-MS is another powerful technique where this compound finds application as an internal standard for caffeine quantification. This is particularly relevant when analyzing samples where caffeine's volatility is advantageous or after appropriate derivatization. For example, a solid-phase microextraction (SPME)-GC/MS method utilized 13C3-caffeine as an internal standard for quantifying caffeine in beverages. Calibration curves plotting the ratio of peak areas (12C caffeine to 13C3 caffeine) against caffeine concentration demonstrated excellent linearity (R² = 0.996) . The method's accuracy was confirmed by good agreement with reported caffeine contents, and the use of isotopic dilution corrected for variations in extraction and injection .

Table 3.1.1.2.1: Performance Metrics for GC-MS Quantification of Caffeine Using this compound

| Metric | Value / Description | Reference(s) |

| Internal Standard Use | 13C3-caffeine used for isotopic dilution and calibration | |

| Calibration Linearity | R² = 0.996 (plot of peak area ratio vs. caffeine concentration) | |

| Quantification Method | Ratio of integrated peak areas for 12C caffeine (m/z 194) and 13C3 caffeine (m/z 197) | |

| Sample Preparation Example | Solid-phase microextraction (SPME) |

Ambient ionization mass spectrometry techniques, such as Direct Analysis in Real Time (DART) and Flowing Atmospheric-Pressure Afterglow (FAPA), offer rapid, direct analysis of samples without extensive sample preparation or chromatographic separation. This compound is employed as an internal standard in these methods to ensure accurate quantification, compensating for variations in ionization efficiency and analyte deposition researchgate.netresearchgate.netjeolusa.com.

In a study using DART-TOFMS for caffeine analysis in coffee samples, 13C3-caffeine was used as an internal standard to correct for signal intensity variations researchgate.netresearchgate.net. The method achieved recoveries of 97% for instant coffee and 106–107% for roasted ground coffee, with repeatability (RSD) below 5% researchgate.net. Similarly, FAPA-HR-MS coupled with thin-layer chromatography (TLC) plates demonstrated quantitative analysis of caffeine in beverages using co-deposited 13C3-caffeine as an internal standard. This approach allowed for direct quantification without prior chromatographic separation, with quantitative results achieved on TLC surfaces .

Table 3.1.1.3.1: Performance Metrics for Ambient Ionization MS Quantification of Caffeine Using this compound

| Technique | Matrix / Sample Type | Internal Standard Used | Recoveries (%) | Repeatability (RSD, %) | Notes | Reference(s) |

| DART-TOFMS | Coffee samples | 13C3-caffeine | 97 (instant), 106-107 (roasted) | < 5 | Direct analysis, external calibration, compensates for signal variations | researchgate.net, researchgate.net |

| FAPA-HR-MS | Beverages | 13C3-caffeine | Not explicitly stated | Not explicitly stated | Direct analysis on TLC plates, internal calibration | , |

Beyond quantification, this compound and the analysis of natural isotopic variations in caffeine are crucial for compound-specific isotope analysis (CSIA). This involves examining the stable isotope ratios (e.g., ¹³C/¹²C) of a compound to infer its origin, metabolic pathways, or authenticity.

Isotope Ratio Mass Spectrometry (IRMS) is the primary technique for measuring the ¹³C/¹²C ratios in caffeine. By analyzing these ratios, researchers can distinguish between naturally sourced caffeine (from coffee beans, tea leaves, etc.) and synthetically produced caffeine. Natural caffeine typically exhibits δ¹³C values ranging from -25‰ to -32‰, while synthetic caffeine generally shows more depleted values between -33‰ and -38‰ acs.orgcapes.gov.br. These distinct isotopic signatures allow for the identification of mislabeled products or the verification of the origin of caffeine in food and beverages acs.orggcms.cz. For example, studies have successfully classified coffee origins based on isotopic fingerprints . While this compound itself is not directly used in this IRMS analysis for source determination (as it's a labeled standard), the principles of ¹³C analysis are applied to understand the natural isotopic composition of caffeine.

Table 3.1.2.1.1: δ¹³C Values for Natural vs. Synthetic Caffeine

| Source Type | δ¹³C Range (‰ VPDB) | Notes | Reference(s) |

| Natural | -25 to -32 | Derived from coffee beans, tea leaves, guaraná powder, maté leaves | , acs.org |

| Synthetic | -33 to -38 | Typically found in pharmaceutical preparations, soft drinks, and energy drinks; indicates synthetic origin | , acs.org |

Compound Names Mentioned:

Caffeine

this compound

Caffeine-13C3

this compound,D3

Caffeine-d3

Cotinine-d3

Deuterated atrazine (B1667683)

Diphenhydramine

Phenacetin

Tramadol hydrochloride

Gas Chromatography-Mass Spectrometry (GC-MS) Quantification

Metabolite Identification and Structural Elucidation via Carbon-13 Labeling and MS Fragmentation

Stable isotope labeling with ¹³C is a powerful strategy for identifying and characterizing metabolites of caffeine. When ¹³C-labeled caffeine is administered, its metabolic transformation products will also contain the ¹³C label, leading to a predictable mass shift compared to unlabeled compounds isotope.comnih.gov. This mass difference is crucial for distinguishing endogenous metabolites from exogenous compounds and for tracing the metabolic fate of caffeine in biological systems.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is widely employed for this purpose. LC-MS/MS techniques can separate caffeine and its metabolites based on their mass-to-charge ratio and fragmentation patterns rsc.org. By analyzing the fragmentation spectra of ¹³C-labeled metabolites, researchers can gain insights into their structures. For instance, the fragmentation of caffeine typically involves the loss of methyl isocyanate (CH₃NCO) or isocyanic acid (HNCO) researchgate.netresearchgate.net. When ¹³C is incorporated into specific positions of the caffeine molecule, these fragmentation pathways will produce ions with characteristic mass shifts, confirming the presence and location of the label within the metabolite rsc.orgresearchgate.net. This approach is vital for understanding drug metabolism and identifying potential biomarkers or active metabolites. For example, studies have utilized ¹³C₃-caffeine as an internal standard in LC-MS/MS methods to accurately quantify caffeine and its metabolites in biological fluids, minimizing matrix effects and improving precision rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides detailed structural information about molecules, and the use of ¹³C-labeled caffeine significantly enhances its capabilities for structural elucidation and the study of molecular interactions.

Structural Elucidation and Complete Chemical Shift Assignments of this compound

The definitive assignment of chemical shifts to each carbon atom in caffeine is fundamental for its structural characterization and for identifying structural modifications or interactions. ¹³C NMR spectroscopy is the primary tool for this.

One-Dimensional (1D) Carbon-13 NMR Spectroscopy

One-dimensional ¹³C NMR spectroscopy provides a spectrum where each peak corresponds to a unique carbon environment within the molecule. For caffeine, ¹³C NMR spectra typically show distinct signals for the methyl carbons and the aromatic/carbonyl carbons of the purine (B94841) ring system researchgate.net. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms. For instance, carbons adjacent to electronegative atoms or involved in π systems resonate at higher chemical shifts (downfield), while aliphatic carbons resonate at lower chemical shifts (upfield) libretexts.org.

The complete assignment of ¹³C NMR signals for caffeine has been established through various studies, often using a combination of ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer) experiments, and comparisons with literature data researchgate.net. The methyl carbons (N1-CH₃, N3-CH₃, N7-CH₃) typically appear in the upfield region (around 28-34 ppm), while the ring carbons (C2, C4, C5, C6, C8) appear in the downfield region (around 100-155 ppm), with C4 and C6 being highly deshielded due to their positions within the purine ring and proximity to nitrogen atoms and carbonyl groups researchgate.net. Synthesizing caffeine with a ¹³C label at a specific position allows for unambiguous confirmation of assignments for that particular carbon and its neighboring atoms, especially when combined with other NMR techniques.

Two-Dimensional (2D) Heteronuclear Correlation NMR (e.g., 1H-13C HSQC)

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for directly correlating proton signals with their directly attached carbon signals . This is particularly useful for assigning complex spectra or confirming assignments made from 1D ¹³C NMR. In a ¹H-¹³C HSQC spectrum, cross-peaks appear at the chemical shift of a proton and the chemical shift of the carbon to which it is directly bonded .

For caffeine, a ¹H-¹³C HSQC experiment would correlate the signals of the three methyl groups (protons) to their respective ¹³C methyl carbons. It would also correlate the single aromatic proton (H8) to the C8 carbon nih.gov. This technique is essential for confirming the connectivity between protons and carbons, thereby aiding in the complete structural assignment of caffeine and any ¹³C-labeled variants .

Carbon-13-Carbon-13 Correlated Spectroscopy (COSY) for Carbon Backbone Mapping

Carbon-13-Carbon-13 COSY (¹³C-¹³C COSY) experiments, or related techniques like HMBC (Heteronuclear Multiple Bond Correlation) that show longer-range C-C correlations, are powerful for mapping the carbon skeleton of a molecule . These experiments reveal direct or indirect couplings between carbon atoms, allowing for the tracing of carbon-carbon bond connectivities.

While direct ¹³C-¹³C COSY is less sensitive due to the low natural abundance of ¹³C, it becomes highly effective when the sample is enriched with ¹³C . By synthesizing caffeine with ¹³C labels at specific positions, researchers can perform ¹³C-¹³C COSY experiments to confirm the connectivity of the carbon backbone. This is particularly useful in complex synthesis or when studying modified caffeine structures where unambiguous assignment of all carbon atoms is critical . These experiments provide a direct map of how carbon atoms are connected, reinforcing structural assignments derived from other spectroscopic methods.

Investigation of Molecular Interactions and Aggregation Phenomena

NMR spectroscopy, especially ¹³C NMR, is a sensitive probe for studying molecular interactions and aggregation phenomena involving caffeine. Changes in the chemical environment of carbon atoms upon interaction with other molecules or changes in aggregation state are reflected as shifts in their ¹³C NMR signals acs.orgchemrxiv.org.

When caffeine interacts with other molecules, such as ions, proteins, or other small molecules, the electron distribution around its carbon atoms can be altered. These alterations lead to measurable changes in ¹³C chemical shifts. For example, studies investigating the interactions of caffeine with various anions have shown that different anions cause distinct shifts in the ¹³C signals of caffeine, providing information about the nature and strength of the interaction acs.org. Weakly hydrated anions, for instance, tend to increase the ¹³C chemical shifts of caffeine carbons, suggesting their accumulation around the molecule and binding to the ring structure acs.org.

Furthermore, the self-association or aggregation of caffeine molecules in solution can also be monitored using ¹³C NMR. Changes in aggregation state can lead to subtle but detectable shifts in ¹³C resonances due to altered intermolecular environments. By analyzing these concentration-dependent chemical shift changes, researchers can quantify association constants and gain insights into the forces driving aggregation, such as π-π stacking interactions chemrxiv.org. The use of ¹³C-labeled caffeine can further enhance the sensitivity and specificity of these studies, particularly when analyzing complex mixtures or low concentrations.

Research Applications in Metabolic Studies in Vitro and Ex Vivo Systems

Elucidation of Metabolic Transformation Pathways

The primary application of Caffeine-13C in metabolic studies is to unravel the complex biotransformation routes of caffeine (B1668208). By introducing a labeled form of the molecule, researchers can accurately follow its journey through various biochemical reactions.

Tracing Carbon Flux and Metabolite Fate in Biochemical Pathways

Stable isotope tracing with compounds like this compound is a cornerstone of metabolic flux analysis (¹³C-MFA). nih.gov This technique enables the measurement of the rates of metabolic reactions within a cell. When this compound is introduced into an in vitro or ex vivo system, the ¹³C atoms act as a label. As caffeine is metabolized, this label is incorporated into its various downstream metabolites. By using techniques such as mass spectrometry, researchers can detect these labeled metabolites and quantify their abundance. This provides a dynamic view of the metabolic network, revealing how carbon atoms from caffeine are distributed among different biochemical pathways.

Identification of Intermediate and Terminal Metabolites of Caffeine

The use of this compound is instrumental in identifying the array of intermediate and terminal metabolites that result from caffeine's breakdown. In humans, caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, into numerous metabolites. researchgate.netoup.com The major initial metabolites are paraxanthine (B195701), theobromine (B1682246), and theophylline (B1681296). oup.com

In vitro studies using human liver microsomes and this compound have been crucial in confirming these pathways and identifying further downstream products. researchgate.net Techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) can separate and identify the ¹³C-labeled metabolites present in a sample, even at very low concentrations. researchgate.netenghusen.dk This has allowed for the creation of detailed metabolic maps, showing the conversion of caffeine into various dimethylxanthines, methylxanthines, and uric acid derivatives. For example, studies have detailed the pathways from caffeine to metabolites such as 1-methylxanthine (B19228) and 5-acetylamino-6-amino-3-methyluracil (B11769) (AAMU). The stability of the ¹³C label ensures that it can be traced through multiple metabolic steps, from the initial demethylation reactions to the final excretion products. researchgate.netscielo.br

Assessment of Enzyme Activities and Metabolic Phenotyping

This compound is a valuable probe for assessing the activity of specific enzymes involved in its metabolism. This is particularly important for understanding inter-individual variations in drug metabolism.

In Vitro Studies of Cytochrome P450 (CYP) Isozyme Activity (e.g., CYP1A2)

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast number of drugs and other foreign compounds. CYP1A2 is the principal enzyme responsible for caffeine metabolism in humans, accounting for over 95% of its primary clearance. nih.gov Specifically, the 3-N-demethylation of caffeine to form paraxanthine is almost exclusively catalyzed by CYP1A2. oup.com

In vitro systems, such as human liver microsomes or cells expressing specific CYP enzymes, are used with this compound to measure CYP1A2 activity. By incubating these systems with ¹³C-labeled caffeine and measuring the rate of formation of ¹³C-paraxanthine, a direct assessment of CYP1A2 catalytic function can be obtained. This approach is considered a gold standard for CYP1A2 phenotyping. The caffeine breath test, which can be adapted for in vitro studies, utilizes [3-¹³C-methyl] caffeine. The exhalation of ¹³CO₂ following demethylation provides a measure of CYP1A2 activity.

| Enzyme | Key Reaction Catalyzed | Application of this compound |

| CYP1A2 | 3-N-demethylation of caffeine to paraxanthine | Measures enzyme activity by quantifying the formation of ¹³C-paraxanthine. oup.com |

| Xanthine (B1682287) Oxidase | Oxidation of xanthine and hypoxanthine (B114508) | Assesses enzyme activity by tracking the conversion of ¹³C-labeled xanthine metabolites. |

| N-Acetyltransferase 2 (NAT2) | Acetylation of various drugs and carcinogens | Phenotypes enzyme activity through the ratio of specific ¹³C-caffeine metabolites in urine. |

Investigation of Xanthine Oxidase and N-Acetyltransferase 2 (NAT2) Activities

Beyond CYP1A2, this compound can also be used to probe the activity of other important metabolic enzymes in vitro.

Xanthine Oxidase (XO) is a crucial enzyme in purine (B94841) catabolism that converts hypoxanthine to xanthine, and then xanthine to uric acid. It is also involved in the metabolism of caffeine's downstream products. if-pan.krakow.pl By analyzing the pattern of ¹³C-labeled methyluric acids formed from this compound, the activity of XO can be inferred. scielo.br Some studies have shown that caffeine itself can act as a competitive inhibitor of XO in vitro.

N-Acetyltransferase 2 (NAT2) is a phase II drug-metabolizing enzyme responsible for the acetylation of many drugs and carcinogens. Genetic variations in the NAT2 gene lead to different acetylation phenotypes (slow, intermediate, and fast acetylators), which can affect an individual's susceptibility to certain diseases. The activity of NAT2 can be phenotyped by measuring the urinary ratio of specific caffeine metabolites. Using this compound allows for precise quantification of these metabolite ratios, such as the ratio of 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU) to 1-methylxanthine, providing a reliable measure of NAT2 acetylation capacity in in vitro systems that can model hepatic metabolism.

In Vitro and Ex Vivo Cellular Metabolism Investigations

The application of this compound extends to fundamental studies of cellular metabolism in various cell types and tissues. In vitro studies using cell cultures, such as renal tubular cells or hepatocytes, and ex vivo studies with tissue slices allow for controlled investigations into the cellular effects of caffeine.

By treating cells with this compound, researchers can trace its uptake and subsequent metabolic fate within the cell. For example, studies on renal tubular cells have used proteomics to analyze changes in protein expression in response to caffeine, revealing effects on the cell cycle, proteasome, and energy metabolism. Caffeine has been shown to cause cell cycle arrest at the G0/G1 phase in some cell lines. aacrjournals.org

Furthermore, investigations into the anti-adipogenic effects of caffeine have utilized cellular models to explore its impact on lipid metabolism and the modulation of signaling pathways like mTOR. In red blood cells, this compound can be used to study its effects on glycolysis and redox balance, as caffeine has been reported to inhibit glucose-6-phosphate dehydrogenase (G6PD) activity in vitro. biorxiv.org These cellular studies, empowered by the use of stable isotope-labeled caffeine, provide valuable insights into the molecular mechanisms underlying the physiological effects of caffeine.

Application in Cell Culture Models (e.g., Hepatoma Cell Lines, Primary Hepatocytes) for Metabolic Research

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, and ¹³C-Caffeine serves as a critical tool in in vitro studies utilizing cell culture models. These systems, which include immortalized hepatoma cell lines like HepG2 and primary hepatocytes, offer a controlled environment to investigate the intricacies of hepatic metabolism. mdpi.com ¹³C-Caffeine is particularly valuable as a metabolic probe for phenotyping the activity of Cytochrome P450 1A2 (CYP1A2), the principal enzyme responsible for its demethylation in the liver.

In a typical experimental setup, ¹³C-Caffeine is introduced into the culture medium of liver cells. As the cells metabolize the compound, the ¹³C-labeled methyl groups are transferred to its primary metabolites: paraxanthine, theobromine, and theophylline. researchgate.net The stable isotope label allows for precise tracking and quantification of these metabolites, which can be extracted from the cells or the culture medium and analyzed using high-sensitivity analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). This methodology enables researchers to determine the rate of caffeine metabolism, providing a direct measure of CYP1A2 enzymatic activity under various experimental conditions.

Studies using hepatoma cell lines have leveraged caffeine to explore a range of metabolic questions. For instance, research in HepG2 cells has demonstrated that caffeine can attenuate lipid accumulation by modulating key signaling pathways. mdpi.com By using ¹³C-Caffeine, the direct metabolic fate of caffeine can be distinguished from other cellular processes, ensuring that the observed effects on lipid metabolism are accurately correlated with caffeine's biotransformation. Research has shown that caffeine treatment in HepG2 cells can lead to a significant decrease in intracellular triglyceride and cholesterol levels. This effect is linked to the downregulation of genes involved in lipogenesis, such as SREBP1c, FAS, and HMGR, and the upregulation of genes associated with lipid uptake and catabolism.

The findings from several key in vitro studies using caffeine in HepG2 cells are summarized in the table below. The use of an isotopic tracer like ¹³C-Caffeine in such studies is crucial for quantifying the direct metabolic flux and accurately correlating it with downstream cellular events.

| Study Focus | Cell Line | Key Research Finding | Associated Pathway/Mechanism | Reference |

|---|---|---|---|---|

| Lipid Metabolism | HepG2 | Caffeine significantly decreased intracellular triglyceride and cholesterol levels in a concentration-dependent manner. | Activation of AMP-activated protein kinase (AMPK) and subsequent downregulation of lipogenic genes (e.g., SREBP1c, FAS). | |

| Glucose and Lipid Metabolism | HepG2 | Caffeine and other coffee phytochemicals decreased palmitic acid-triggered lipid accumulation and promoted glucose uptake. | Inhibition of fatty acid synthase (FAS) activity, stimulation of lipolysis, and increased phosphorylation of key proteins in the insulin (B600854) signaling pathway (e.g., AKT, AMPKα). | mdpi.com |

| Hepatocellular Carcinoma (HCC) Growth | HepG2 | Caffeine inhibited the proliferation of HCC cells. | Induction of cell cycle arrest at the G0/G1 phase; activation of MAPKs such as MEK/ERK1/2 and p38MAPK. | |

| Synergistic Cytotoxicity | HepG2 | The combination of caffeine and lysozyme (B549824) showed a significantly higher inhibition rate on cell proliferation than caffeine alone. | The caffeine-lysozyme complex was shown to inhibit proliferation and induce apoptosis. | researchgate.net |

Tracking Intracellular Metabolism-Derived Volatiles

A sophisticated application of ¹³C-Caffeine in metabolic research is the tracking of intracellular metabolism-derived volatile organic compounds (VOCs). All metabolic processes produce a range of end-products, some of which are volatile and can be released from the cell. Analyzing these volatiles can provide a real-time snapshot of cellular metabolic activity. However, a significant challenge is distinguishing the volatiles produced by the cells from those present in the background environment.

Stable isotope labeling with compounds like ¹³C-Caffeine offers a powerful solution to this problem. acs.org The methodology involves introducing the ¹³C-labeled substrate into a cell culture system. As ¹³C-Caffeine is processed through various metabolic pathways, the ¹³C isotope is incorporated into a cascade of downstream metabolites. If any of these metabolites are volatile, they will carry the isotopic label.

The analysis of these labeled volatiles is typically performed using techniques such as headspace gas chromatography-mass spectrometry (GC-MS). acs.org A sample of the gas phase (headspace) above the cell culture is collected and injected into the GC-MS system. The mass spectrometer is capable of differentiating molecules based on their mass-to-charge ratio. This allows for the clear distinction between naturally occurring ¹²C-volatiles and the ¹³C-labeled volatiles that are specifically derived from the metabolism of the introduced tracer. acs.org For example, the N-demethylation of (3-methyl-¹³C) caffeine by CYP1A2 results in the formation of ¹³CO₂ which can be detected to quantify liver function. researchgate.net

This approach provides several key advantages:

Unambiguous Origin: It confirms that the detected volatile compound is a direct result of the metabolism of the specific substrate (caffeine).

Pathway Elucidation: By identifying the labeled volatiles, researchers can trace the metabolic fate of caffeine and explore previously unknown or unquantified metabolic pathways.

Biomarker Discovery: It can lead to the discovery of novel volatile biomarkers associated with specific cellular states or diseases, as the metabolic pathways of cancer cells, for instance, are often altered. acs.org

The table below illustrates the concept of how ¹³C-Caffeine could be used to track intracellular metabolism-derived volatiles.

| ¹³C-Labeled Substrate | Metabolic Process | Potential ¹³C-Labeled Volatile | Analytical Technique | Research Significance |

|---|---|---|---|---|

| (3-methyl-¹³C) Caffeine | N-demethylation by CYP1A2 | ¹³CO₂ (Carbon Dioxide) | Isotope Ratio Mass Spectrometry (IRMS) or GC-MS | Provides a direct, quantitative measure of hepatic CYP1A2 enzyme activity, a key indicator of liver function. researchgate.net |

| Caffeine-(trimethyl-¹³C₃) | Purine Catabolism | ¹³C-Methyl-derivatives of Xanthine/Uric Acid | Headspace GC-MS | Allows for tracing the flux through the purine degradation pathway and identifying potential volatile intermediates. |

| Caffeine-(trimethyl-¹³C₃) | One-Carbon Metabolism | ¹³CH₄ (Methane), ¹³C-Formaldehyde | Headspace GC-MS | Tracks the transfer and fate of methyl groups from caffeine into the one-carbon pool, which is crucial for numerous cellular processes including biosynthesis and epigenetic regulation. |

This metabolism-tracking approach, combining stable isotope labeling with sensitive volatile analysis, is a powerful platform for observing isotopic flux and understanding the relationship between substrate metabolism and the production of cellular volatiles. acs.org

Research Applications in Environmental and Agro Ecological Studies

Environmental Fate and Transport Research of Caffeine-13C

Caffeine (B1668208) is recognized as a ubiquitous marker of anthropogenic pollution in aquatic environments due to its widespread consumption and incomplete removal during wastewater treatment nih.govrollins.eduresearchgate.net. While research often focuses on detecting naturally occurring caffeine, isotopically labeled caffeine offers enhanced capabilities for tracing its pathways.

Caffeine is frequently employed as an indicator of domestic wastewater contamination in surface waters and reclaimed water systems rollins.eduresearchgate.net. Its presence signifies human activity, and its relative stability in water bodies makes it a useful tracer rollins.edu. Studies have reported caffeine concentrations in various aquatic environments, including rivers, lakes, and wastewater effluents nih.govslu.sentnu.no. While direct studies explicitly using this compound for tracing in aquatic ecosystems are less detailed in the reviewed literature, the principle of using labeled compounds for tracking pollutants in water systems is established. The ¹³C label can theoretically aid in distinguishing between naturally present caffeine and introduced labeled caffeine in complex matrices, potentially improving the accuracy of source apportionment studies .

Caffeine exhibits a considerable degree of persistence in aquatic environments, with reported half-lives in water ranging from approximately 100 to 240 days, and in some cases up to 10 years, depending on environmental conditions nih.gov. Its distribution across different environmental compartments, such as water and sediment, is influenced by factors like sorption and transformation processes . While specific monitoring studies using this compound for broad environmental distribution and persistence are not extensively detailed, the compound's inherent stability and widespread presence underscore the need for such tracing tools to understand its long-term environmental fate.

Tracing Caffeine and its Metabolites in Aquatic Ecosystems

Plant Uptake and Metabolism Studies

Isotopically labeled caffeine, including ¹³C-labeled forms, has been instrumental in elucidating how plants interact with caffeine present in their environment, such as through irrigation with contaminated water.

Research utilizing labeled caffeine (both ¹⁴C and ¹³C) has demonstrated that plants can effectively absorb caffeine from their growing medium. Studies on tea seedlings, for instance, show that caffeine is taken up by the roots and subsequently translocated to the aerial parts, including shoots and leaves . The compound predominantly accumulates in the roots, with significant distribution observed within the soluble fraction, cell walls, and plastids of root cells researchgate.net. Translocation to shoots occurs, though typically to a lesser extent than root accumulation . In some cases, the translocation of caffeine to aerial parts can be influenced by complexation with other elements, such as zinc .

Table 1: General Distribution of Labeled Caffeine in Plant Tissues

| Plant Part | Accumulation Level | Notes |

| Roots | Predominant | Significant absorption from the growing medium, primary accumulation site. |

| Shoots/Aerial Parts | Translocated | Caffeine and its metabolites are transported upwards from the roots. |

Significant variations exist in how different plant varieties metabolize absorbed caffeine. Studies on tea plants have highlighted these differences, with some varieties primarily retaining caffeine, while others convert it into metabolites. For example, the 'Longjing 43' tea variety showed ¹⁴C-labeled caffeine predominantly as the parent compound, whereas 'Jiaming No. 1' tea seedlings metabolized it into xanthine (B1682287) researchgate.net. Other plant species, such as lettuce, have been shown to metabolize exogenous caffeine via demethylation and oxidation into compounds like theobromine (B1682246) and theophylline (B1681296) researchgate.net. These findings, often elucidated using isotopic tracers, are crucial for understanding how different crops might process environmental contaminants.

Future Directions and Emerging Research Opportunities for Caffeine 13c

Integration with Advanced Multi-Omics Approaches (e.g., Fluxomics, Metabolomics)

The inherent ability of stable isotopes like Carbon-13 to act as tracers makes Caffeine-13C an invaluable tool for advanced multi-omics studies, particularly in fluxomics and metabolomics. By incorporating 13C into the caffeine (B1668208) molecule, researchers can meticulously track its metabolic fate within complex biological systems, providing quantitative insights into metabolic pathways and fluxes nih.gov.

In metabolomics, 13C-NMR-based approaches have demonstrated efficacy in classifying biological samples, such as green coffee beans, based on their metabolite profiles, including caffeine . This suggests a significant potential for this compound in detailed metabolomic studies of caffeine's interactions and transformations within various organisms. Furthermore, its application in fluxomics allows for the elucidation of metabolic pathways by tracing the flow of carbon atoms derived from labeled caffeine through cellular networks. This can reveal previously unknown metabolic routes or quantify the contribution of caffeine to specific metabolic pools, thereby enhancing our understanding of its biological impact at a systems level.

Development of Novel Synthetic Routes and Isotopic Labeling Strategies

The synthesis of isotopically labeled compounds is fundamental to their application, and ongoing research aims to refine and expand the available synthetic strategies for this compound. Current methods often involve partial synthesis, such as the methylation of xanthine (B1682287) or methylxanthine derivatives using isotopically labeled methyl iodide ([13C]CH3I) . Commercially available this compound often features specific labeling patterns, such as trimethyl-13C3, with high isotopic purity (e.g., 99 atom % 13C) caymanchem.com.

Future directions in synthesis may focus on developing more efficient, cost-effective, and regioselective labeling methods. This could include exploring novel catalytic approaches or enzymatic synthesis pathways that allow for precise placement of the 13C isotope at specific carbon positions within the caffeine molecule. Such advancements would provide researchers with a broader palette of labeled compounds, enabling more targeted investigations into specific metabolic transformations or structural analyses. The development of scalable and sustainable synthetic routes will also be crucial for meeting the increasing demand for these specialized chemical probes.

Exploration of New Spectroscopic and Spectrometric Applications

The analytical characterization of this compound relies heavily on advanced spectroscopic and spectrometric techniques, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being paramount nih.govresearchgate.netresearchgate.net. Isotope dilution mass spectrometry (IDMS) is a particularly precise method that utilizes isotopically labeled standards like Caffeine-13C3 to accurately quantify analytes in complex matrices . The ability to precisely determine the intensity ratio between natural and labeled isotopes is critical for the accuracy of IDMS.

Emerging applications are likely to exploit the high sensitivity and specificity of these techniques. For instance, advancements in ambient ionization mass spectrometry (ADI-MS) could enable even faster and more direct analysis of caffeine and its labeled counterparts in various samples, including energy drinks researchgate.net. Similarly, the application of advanced NMR techniques, such as solid-state NMR, is providing deeper insights into the structural properties and intermolecular interactions of caffeine and its derivatives . Further exploration of hyphenated techniques, combining separation methods with high-resolution MS or NMR, will continue to push the boundaries of detection and characterization for this compound and its metabolites.

Contribution to Fundamental Understanding of Complex Biological and Environmental Systems

This compound serves as a vital tool for deepening our fundamental understanding across diverse scientific disciplines, from human physiology to environmental science. Its use as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), is well-established for accurate caffeine quantification in biological samples and environmental monitoring caymanchem.com.

In environmental studies, this compound has been employed as an internal standard for tracing wastewater contamination in surface waters, demonstrating its utility in environmental monitoring and mass balance studies . Beyond its role as a standard, the carbon isotope ratio (δ13C) of caffeine itself can serve as a powerful marker for tracing the geographic origins and authenticity of coffee beans, integrating information about growing conditions and geographical factors acs.org. Furthermore, the use of stable isotope-labeled caffeine in tracer experiments is crucial for elucidating the metabolic pathways and kinetics of caffeine in plants and other organisms, contributing to a fundamental understanding of its biosynthesis, degradation, and ecological roles pnas.org. The ability to track labeled caffeine provides direct insights into complex biochemical networks and environmental fate processes.

Compound List

Caffeine

this compound

Caffeine-13C3

Caffeine-(trimethyl-13C3)

Caffeine-(3-methyl-13C)

13C-caffeine

Caffeine (2-¹³C, 99%; 1,3-¹⁵N₂, 98%)

[13C]caffeine

[13C]H3I

Xanthine

Xanthosine

L-Ephedrine

Pseudooephedrine

Maleic acid

Uric acid

Urea

Formic acid

Formamide

Adenosine

Polyadenylic acid

Ribo-(A-A-G-C-U-U)2 helix

Chlorogenic acids

Choline

Amino acids

Organic acids

Trigonelline

Sucrose

Citrate

Malate

GABA

5-CQA

4-CQA

3-CQA

Acetic acid

L-Ala

L-Asn

L-Glu

Q & A

Basic Research Questions

Q. How is Caffeine-13C synthesized, and what protocols ensure isotopic purity?

- Methodological Answer : this compound is typically synthesized via isotopic labeling using 13C-enriched precursors (e.g., methyl iodide-13C or urea-13C). Key steps include:

- Precursor selection : Choose precursors compatible with caffeine’s methylxanthine structure to ensure site-specific 13C incorporation .

- Reaction optimization : Monitor reaction conditions (temperature, pH) to minimize isotopic dilution and byproduct formation.

- Purification : Use HPLC or column chromatography to isolate labeled caffeine, followed by lyophilization for stability .

- Characterization : Validate isotopic purity (>98%) via mass spectrometry (MS) and nuclear magnetic resonance (NMR), comparing 13C chemical shifts to unlabeled controls .

Q. What experimental designs are optimal for tracing caffeine metabolism using 13C isotopes?

- Methodological Answer : For metabolic studies:

- In vitro models : Use hepatocyte cultures or microsomal fractions to track 13C incorporation into metabolites like paraxanthine via LC-MS/MS. Include negative controls (unlabeled caffeine) to distinguish background signals .

- In vivo protocols : Administer this compound orally to rodents, collect plasma at timed intervals, and quantify 13C-labeled metabolites (e.g., theobromine) using isotope ratio mass spectrometry (IRMS). Normalize data to body weight and hepatic enzyme activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data from this compound studies?

- Methodological Answer : Contradictions often arise from variability in:

- Sample preparation : Standardize protocols for plasma deproteinization (e.g., acetonitrile vs. methanol) to avoid metabolite loss .

- Analytical sensitivity : Compare limits of detection (LOD) across MS platforms (e.g., Q-TOF vs. triple quadrupole) and validate with spiked calibration curves .

- Biological variability : Use larger cohorts (n ≥ 10) and stratify by covariates like CYP1A2 genotype to account for metabolic heterogeneity .

Q. What strategies validate the accuracy of 13C isotopic enrichment measurements in complex matrices?

- Methodological Answer :

- Internal standards : Spike samples with 13C3-caffeine as an internal standard to correct for matrix effects during MS analysis .

- Cross-validation : Compare results across orthogonal techniques (e.g., NMR for positional 13C enrichment vs. IRMS for bulk isotopic ratios) .

- Blind replicates : Include blinded technical replicates in each batch to assess intra- and inter-lab reproducibility .

Q. How can metabolic flux analysis (MFA) with this compound improve understanding of hepatic methyltransferase activity?

- Methodological Answer :

- Tracer design : Use position-specific 13C labels (e.g., 13CH3 at N3) to trace methyl group transfer to S-adenosylmethionine (SAM) .

- Kinetic modeling : Fit time-resolved 13C metabolite data (e.g., SAM:SAH ratios) to compartmental models using software like INCA or OpenFLUX .

- Validation : Knock down methyltransferases (e.g., GNMT) via siRNA and measure flux attenuation to confirm pathway specificity .

Data Reporting and Reproducibility

Q. What are the best practices for reporting 13C isotopic data in peer-reviewed journals?

- Methodological Answer :

- Transparency : Provide raw MS spectra and NMR assignments in supplementary materials, specifying instrument parameters (e.g., collision energy, magnetic field strength) .

- Reproducibility : Detail protocols for sample preparation, including centrifugation speeds, solvent ratios, and storage conditions .

- Ethical standards : Disclose conflicts of interest (e.g., reagent suppliers) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.